TRi-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TRi-1 es un inhibidor potente, específico e irreversible de la tioreductasa 1 citosólica (TXNRD1). Este compuesto ha mostrado una actividad anticancerígena significativa con una toxicidad mitocondrial mínima .

Métodos De Preparación

TRi-1 puede sintetizarse a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética generalmente implica el uso de tiocianato de guanidinio y fenol en una solución monofásica . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucran procesos químicos similares a mayor escala.

Análisis De Reacciones Químicas

TRi-1 sufre varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen cloroformo, 1-bromo-3-cloropropano y etanol . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

TRi-1 tiene una amplia gama de aplicaciones de investigación científica. Se utiliza principalmente en el campo de la investigación del cáncer debido a su capacidad para inhibir la tioreductasa 1, que juega un papel crucial en los sistemas antioxidantes celulares . Este compuesto también se ha utilizado en estudios que involucran estrés oxidativo, diferenciación celular y replicación del ADN .

Mecanismo De Acción

El mecanismo de acción de TRi-1 implica la inhibición irreversible de la tioreductasa 1 citosólica. Esta enzima es esencial para mantener el equilibrio redox dentro de las células. Al inhibir la tioreductasa 1, this compound interrumpe el sistema antioxidante celular, lo que lleva a un aumento del estrés oxidativo y la muerte celular . Los objetivos moleculares y las vías involucradas incluyen el sistema de tiorredoxina y varias respuestas antioxidantes celulares .

Comparación Con Compuestos Similares

TRi-1 se compara a menudo con otros inhibidores de la tioreductasa, como la auranofina. Si bien ambos compuestos exhiben actividad anticancerígena, se ha demostrado que this compound tiene una toxicidad mitocondrial más baja y una mayor especificidad para la tioreductasa 1 . Otros compuestos similares incluyen TRi-2, que también se dirige a la tioreductasa 1, pero pueden tener diferentes perfiles de eficacia y toxicidad .

Propiedades

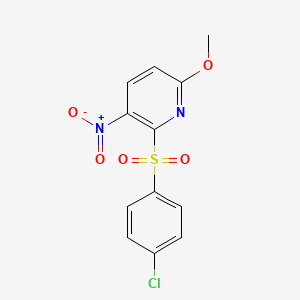

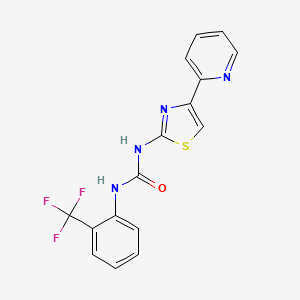

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O5S/c1-20-11-7-6-10(15(16)17)12(14-11)21(18,19)9-4-2-8(13)3-5-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKWNRUVAZZHPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)

![1-(3,4-dichlorophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]urea](/img/structure/B2714490.png)

![4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714495.png)

![3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714500.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)